molecular formula C16H15BrO3 B15244572 1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone

1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone

Cat. No.: B15244572
M. Wt: 335.19 g/mol
InChI Key: RGLYOPYXFLKWEV-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone is an organic compound belonging to the class of benzene and substituted derivatives. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, with an ethanone moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .

Chemical Reactions Analysis

1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include substituted benzene derivatives, alcohols, and carboxylic acids.

Comparison with Similar Compounds

1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

1-(5-bromo-4-methoxy-2-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C16H15BrO3/c1-11(18)13-8-14(17)16(19-2)9-15(13)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

RGLYOPYXFLKWEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br

Origin of Product

United States

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